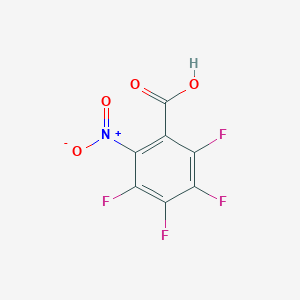

2,3,4,5-Tetrafluoro-6-nitrobenzoic acid

Description

The exact mass of the compound 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrafluoro-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4NO4/c8-2-1(7(13)14)6(12(15)16)5(11)4(10)3(2)9/h(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGBMYKEWLSLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370067 | |

| Record name | 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16583-08-7 | |

| Record name | 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16583-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,3,4,5-tetrafluoro-6-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Master Guide: 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid

[1]

Part 1: Chemical Identity & Structural Analysis[1]

2,3,4,5-Tetrafluoro-6-nitrobenzoic acid is a highly functionalized aromatic scaffold characterized by a fully substituted benzene ring.[1] Its reactivity is dominated by the interplay between the electron-withdrawing nitro (

Core Data Matrix[1]

| Property | Specification |

| CAS Number | 16583-08-7 |

| IUPAC Name | 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid |

| Molecular Formula | |

| Molecular Weight | 239.08 g/mol |

| Appearance | Pale yellow to crystalline powder |

| Melting Point | 137 – 141 °C |

| Acidity (pKa) | ~1.5 (Estimated; significantly more acidic than benzoic acid due to EWGs) |

| Solubility | Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water.[1] |

Structural Dynamics & Steric Strain

The molecule exhibits significant steric crowding at the C1-C6 axis. The ortho-nitro group (at C6) and the carboxyl group (at C1) are bulky substituents adjacent to each other.

-

Torsional Strain: To minimize steric repulsion, both the nitro and carboxyl groups likely rotate out of the plane of the benzene ring. This deconjugation affects the electronic resonance, making the ring slightly less deactivated than predicted by planar models, yet highly susceptible to nucleophilic attack due to the inductive withdrawal of four fluorines.

-

Hydrogen Bonding: Intramolecular H-bonding between the carboxyl -OH and the nitro oxygen is possible but likely disfavored by the twisted conformation; intermolecular dimerization (typical of benzoic acids) dominates in the solid state.

Part 2: Synthesis Protocol

The primary synthetic route involves the electrophilic aromatic substitution (nitration) of 2,3,4,5-tetrafluorobenzoic acid. Due to the deactivated nature of the polyfluorinated ring, harsh nitrating conditions are required.

Synthetic Workflow (Nitration)

Reagents: Fuming Nitric Acid (

Step-by-Step Protocol:

-

Preparation of Mixed Acid: In a chemically resistant reactor (glass-lined or Teflon), cool 50 mL of concentrated

to 0–5 °C. Slowly add 20 mL of fuming -

Addition: Add 10.0 g of 2,3,4,5-tetrafluorobenzoic acid portion-wise to the mixed acid. The addition must be slow to control the exotherm.

-

Reaction: Warm the mixture gradually to 50–60 °C. Maintain stirring for 3–5 hours.

-

Note: The C6 position is the only available site for substitution; regioselectivity is intrinsic.

-

-

Quenching: Pour the reaction mixture carefully onto 200 g of crushed ice/water slurry. Vigorous stirring is essential to prevent agglomeration.[1]

-

Isolation: Filter the resulting precipitate. Wash the filter cake with cold water (

) to remove residual acid.[1] -

Purification: Recrystallize from a mixture of Ethyl Acetate/Hexane or Toluene to yield the pure nitro acid.[1]

Visualization of Synthesis Logic

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target molecule. The reaction is regioselective for the C6 position.

Part 3: Reactivity & Applications[1][2][3]

The core value of 2,3,4,5-tetrafluoro-6-nitrobenzoic acid lies in its regioselective reactivity .[1] It serves as a "switchable" scaffold where the carboxyl group can be derivatized (amides/esters) and the fluorine atoms can be displaced via Nucleophilic Aromatic Substitution (

Nucleophilic Aromatic Substitution ( )

In polyfluorinated nitroarenes, the site of nucleophilic attack is governed by the activating power of the nitro group (strongest EWG).

-

Primary Activation: The positions ortho (C5) and para (C3) to the nitro group are most activated.

-

Secondary Influence: The carboxyl group (at C1) also activates positions ortho (C2) and para (C4).[1]

Regioselectivity Hierarchy: Usually, the C3-Fluorine (para to Nitro) and C5-Fluorine (ortho to Nitro) are the primary sites of displacement. However, steric hindrance from the bulky nitro group often makes the C3 position kinetically favored for attack by bulky nucleophiles.

Key Reaction Pathways

| Reaction Type | Reagent | Product Outcome | Application |

| Acid Chloride Formation | Benzoyl Chloride | Activation for ester/amide coupling.[1] | |

| Primary/Secondary Amines | Amino-trifluoro-nitrobenzoic acid | Introduction of heterocycles (e.g., piperazine).[1] | |

| Nitro Reduction | Anthranilic Acid Derivative | Precursor for quinolone core cyclization.[1] | |

| Decarboxylation | Heat / Cu catalyst | Tetrafluoronitrobenzene | Synthesis of specialized fluorinated solvents.[1] |

Application in Fluoroquinolone Synthesis

This molecule is a precursor to "Second Generation" and "Third Generation" fluoroquinolones (e.g., Ofloxacin analogs).[1]

Mechanism:

-

Activation: Conversion to acid chloride.[1]

-

Chain Extension: Reaction with ethyl potassium malonate to form a

-keto ester. -

Cyclization: The nitro group is reduced to an amine, which then attacks the

-keto ester side chain (intramolecularly) to close the quinolone ring.

Reactivity Logic Diagram

Figure 2: Divergent reactivity map showing the three primary functionalization pathways: Carboxyl activation, Nitro reduction, and Nucleophilic substitution.[1]

Part 4: Safety & Handling Protocols

Working with 2,3,4,5-tetrafluoro-6-nitrobenzoic acid requires strict adherence to safety protocols due to the risks of Hydrofluoric Acid (HF) evolution and the explosive potential of nitro compounds.

Hazard Identification

-

Skin/Eye Irritant: Strong organic acid; causes severe burns.[1]

-

HF Generation: Under thermal stress or reaction with strong nucleophiles, fluoride ions (

) may be released.[1] Upon contact with protons, this generates HF, a bone-seeking poison.[1] -

Energetic Instability: Nitro-aromatics can be shock-sensitive or thermally unstable.[1] Do not heat dry solids above 150 °C.[1]

Handling Protocol

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.[1] Calcium gluconate gel must be available in the lab as an antidote for potential HF exposure.[1]

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong alkalis or oxidizers in the waste stream to prevent exotherms.

References

-

PubChem. (n.d.).[1] 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid (CID 2733983).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

Grohe, K., & Heberer, H. (1987).[1] Liebigs Annalen der Chemie.[1] (Foundational methods for quinolone synthesis using benzoylacetate intermediates).

Precision Synthesis of 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid

A Strategic Technical Guide for Pharmaceutical Intermediates

Executive Summary

2,3,4,5-Tetrafluoro-6-nitrobenzoic acid (CAS: 16583-08-7 ) is a critical fluorinated scaffold in the synthesis of next-generation fluoroquinolone antibiotics and high-performance agrochemicals.[1] Its unique substitution pattern—incorporating four fluorine atoms and a nitro group—imparts specific electronic properties essential for bioactivity and metabolic stability.[1][2]

This guide provides an autonomous, in-depth analysis of the synthesis pathway, prioritizing the nitration of 2,3,4,5-tetrafluorobenzoic acid . It integrates field-proven protocols with mechanistic insights, ensuring reproducibility and safety in a research or pilot-scale environment.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis of 2,3,4,5-tetrafluoro-6-nitrobenzoic acid is best approached through Electrophilic Aromatic Substitution (EAS) .[1]

Strategic Disconnection

The target molecule possesses a fully substituted benzene ring.[1] The most logical disconnection removes the nitro group, revealing 2,3,4,5-tetrafluorobenzoic acid (CAS: 1201-31-6) as the immediate precursor.[1]

-

Regioselectivity: The precursor has only one unsubstituted position (C-6).[1] While the carboxyl group (-COOH) is meta-directing and the fluorine atoms are ortho/para-directing, the sheer electron deficiency of the ring requires forcing conditions (fuming nitric acid/sulfuric acid) to effect substitution.[1]

-

Upstream Sourcing: The precursor, 2,3,4,5-tetrafluorobenzoic acid, is typically derived from the decarboxylation of tetrafluorophthalic acid, which in turn comes from the Halex fluorination of tetrachlorophthalic anhydride.

Pathway Visualization

The following diagram illustrates the complete lineage from commodity chemicals to the target nitro-acid.[1][3]

Figure 1: Linear synthesis pathway from tetrachlorophthalic anhydride to the target nitrobenzoic acid derivative.[1]

Core Synthesis Protocol: Nitration[4][5]

This section details the "Gold Standard" method: the direct nitration of 2,3,4,5-tetrafluorobenzoic acid.

Mechanistic Insight

The substrate is highly deactivated due to the electron-withdrawing nature of the four fluorine atoms and the carboxyl group.

-

Challenge: The ring is electron-poor, making the attack of the nitronium ion (

) sluggish. -

Solution: Use of Mixed Acid (Nitrating Mixture) .[1] Concentrated sulfuric acid acts as the solvent and protonates nitric acid to generate the highly electrophilic nitronium ion.

-

Safety Critical: Despite the deactivated ring, the reaction is exothermic. Temperature control is vital to prevent oxidative degradation or uncontrolled exotherms.[1]

Experimental Protocol

Materials:

-

2,3,4,5-Tetrafluorobenzoic acid (10.0 g, 51.5 mmol)[1]

-

Sulfuric acid, conc. (98%, 30 mL)

-

Fuming Nitric acid (>90%, 10 mL)[1]

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)[1]

-

Magnesium sulfate (drying agent)[1]

Step-by-Step Methodology:

-

Preparation of Nitrating Agent:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, place 20 mL of concentrated sulfuric acid.

-

Cool the flask to 0–5 °C using an ice-salt bath.

-

Slowly add 10 mL of fuming nitric acid dropwise, maintaining the temperature below 10 °C. (Caution: Exothermic).

-

-

Substrate Addition:

-

Dissolve/suspend the 2,3,4,5-tetrafluorobenzoic acid (10.0 g) in the remaining 10 mL of sulfuric acid in a separate vessel.

-

Add this suspension dropwise to the cold nitrating mixture over 30 minutes.

-

Critical Control Point: Ensure internal temperature does not exceed 20 °C .

-

-

Reaction Phase:

-

Quenching & Isolation:

-

Purification:

Data Summary Table

| Parameter | Specification / Value |

| Precursor | 2,3,4,5-Tetrafluorobenzoic Acid (CAS 1201-31-6) |

| Reagents | H2SO4 (98%) / HNO3 (Fuming) |

| Molar Ratio | Substrate : HNO3 (~1 :[1][4] 4) |

| Temperature | Addition: <10°C; Reaction: 25°C |

| Typical Yield | 85% - 92% |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 137 – 141 °C [Ref 1] |

Analytical Characterization (Self-Validation)

To ensure the protocol was successful, the isolated product must be validated against the following spectral signatures.

-

1H NMR (DMSO-d6, 400 MHz):

-

19F NMR:

-

Expect four distinct signals corresponding to the four non-equivalent fluorine atoms.[1]

-

-

IR Spectroscopy (ATR):

Safety & Handling (E-E-A-T)

Working with fluorinated aromatics and nitrating agents requires strict adherence to safety protocols.[1]

-

Exotherm Management: The nitration of benzoic acid derivatives is exothermic.[1] Failure to control temperature during addition can lead to "fume-off" events or runaway reactions.[1] Always use an ice bath and add reagents dropwise.[1]

-

Acid Burns: Fuming nitric acid and concentrated sulfuric acid are highly corrosive.[1] Wear butyl rubber gloves, a face shield, and a chemical-resistant apron.[1]

-

Hydrofluoric Acid (HF) Risk: While unlikely under these specific conditions, thermal decomposition of highly fluorinated compounds can release HF.[1] Work in a well-ventilated fume hood.

References

-

PubChem. (2025).[1] 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid (CID 2733983).[1][2] National Library of Medicine.[1] [Link][1]

-

Google Patents. (2010).[1] Preparation of 2,3,4,5-Tetrafluorobenzoic Acid (CN101921186A). [1]

Sources

A Comprehensive Technical Guide to 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid: A Keystone Building Block in Advanced Chemical Synthesis

This guide provides an in-depth exploration of 2,3,4,5-tetrafluoro-6-nitrobenzoic acid, a pivotal intermediate in the development of advanced materials, pharmaceuticals, and agrochemicals. We will delve into its chemical identity, physicochemical properties, synthesis, and reactivity, with a particular focus on the mechanistic rationale behind its utility in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a comprehensive understanding of this versatile compound.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of scientific rigor. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2,3,4,5-tetrafluoro-6-nitrobenzoic acid .[1][2] This name precisely describes the molecular architecture: a benzoic acid core substituted with four fluorine atoms and a nitro group.

The unique arrangement of these functional groups imparts a specific set of physicochemical properties that are central to its reactivity and applications. The electron-withdrawing nature of both the fluorine atoms and the nitro group significantly influences the electronic environment of the aromatic ring and the acidity of the carboxylic acid proton.

A summary of its key identifiers and properties is presented in the table below for quick reference.

| Identifier/Property | Value |

| IUPAC Name | 2,3,4,5-tetrafluoro-6-nitrobenzoic acid |

| CAS Number | 16583-08-7[1][2][3][4] |

| Molecular Formula | C₇HF₄NO₄[1][2][3] |

| Molecular Weight | 239.08 g/mol [1][3] |

| Appearance | White to yellow to green powder or crystal[3] |

| Melting Point | 137 - 141 °C[3] |

| Purity | ≥ 98% (by titration)[3] |

These properties underscore the compound's stability under standard conditions, making it a reliable reagent in multi-step synthetic protocols.

Synthesis and Reactivity: A Mechanistic Perspective

The synthetic utility of 2,3,4,5-tetrafluoro-6-nitrobenzoic acid stems from the predictable reactivity of its functional groups. While specific, proprietary synthesis routes are often employed in industrial settings, a general conceptual pathway can be illustrated. The synthesis of related fluorinated nitrobenzoic acids often involves a multi-step process that may include nitration of a fluorinated precursor followed by oxidation of a side chain to the carboxylic acid. For instance, a plausible, though not explicitly detailed in the provided results, conceptual pathway could involve the nitration of a tetrafluorotoluene derivative followed by oxidation. The precise regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.

The following diagram illustrates a generalized workflow for the synthesis of a fluorinated nitrobenzoic acid, highlighting the key transformations.

Caption: Generalized synthetic workflow for fluorinated nitrobenzoic acids.

The reactivity of 2,3,4,5-tetrafluoro-6-nitrobenzoic acid is dominated by its two key functional moieties: the carboxylic acid and the highly activated aromatic ring.

-

Carboxylic Acid Group: This group undergoes typical reactions such as esterification, amide bond formation, and conversion to the corresponding acid chloride. These transformations are fundamental to its role as a building block, allowing for its incorporation into larger, more complex molecular frameworks.

-

Aromatic Ring: The presence of four fluorine atoms and a nitro group renders the aromatic ring highly electron-deficient. This electronic nature makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions. A well-chosen nucleophile can displace one of the fluorine atoms, typically the one para to the nitro group, to form a new carbon-nucleophile bond. This reactivity is a cornerstone of its application in the synthesis of complex molecules. The nitro group can also be reduced to an amine, providing a handle for further functionalization.

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of 2,3,4,5-tetrafluoro-6-nitrobenzoic acid make it a valuable intermediate in several high-technology sectors.

Pharmaceuticals: A Scaffold for Bioactive Molecules

This compound is a key intermediate in the synthesis of various pharmaceuticals.[3] The incorporation of a fluorinated aromatic ring can significantly enhance the bioactivity of a drug molecule.[3] Fluorine substitution can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.

A prime example of its application is in the synthesis of fluoroquinolone antibacterials.[5] These drugs are known for their broad-spectrum activity against bacterial infections.[5] The tetrafluorinated phenyl ring, derived from 2,3,4,5-tetrafluoro-6-nitrobenzoic acid, is a common structural motif in this class of antibiotics.

The nitro group also plays a crucial role. Nitroaromatic compounds are a well-established class of therapeutic agents with applications as antibacterial, anticancer, and antiparasitic drugs.[6] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate reactive radical species that are cytotoxic.

The following diagram illustrates the logical flow from the starting material to its application in drug discovery.

Caption: Role as a building block in Active Pharmaceutical Ingredient (API) synthesis.

Agrochemicals and Materials Science

Beyond pharmaceuticals, 2,3,4,5-tetrafluoro-6-nitrobenzoic acid is utilized in the synthesis of advanced agrochemicals, where the fluorinated and nitro-functionalized core can contribute to the potency and stability of pesticides and herbicides.[3]

In materials science, this compound is employed in the development of high-performance polymers and coatings.[3][7] The incorporation of fluorinated monomers into a polymer backbone can significantly enhance its thermal stability, chemical resistance, and hydrophobicity.[7] These properties are highly desirable in materials designed for harsh environments, such as in the aerospace, electronics, and chemical processing industries. The nitro group can also serve as a reactive handle for cross-linking or further functionalization of the polymer.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of 2,3,4,5-tetrafluoro-6-nitrobenzoic acid are paramount to ensure safety. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

For storage, the compound should be kept in a tightly sealed container in a cool, dry place at room temperature.[3]

Analytical Characterization

The identity and purity of 2,3,4,5-tetrafluoro-6-nitrobenzoic acid are typically confirmed using a suite of analytical techniques. While specific spectra were not provided in the search results, standard methods for characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a singlet for the carboxylic acid proton, while ¹⁹F NMR would provide a complex multiplet pattern characteristic of the four coupled fluorine atoms. ¹³C NMR would reveal the seven distinct carbon environments.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C-F bonds, and the asymmetric and symmetric stretches of the nitro group.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Purity Assay: As indicated, titration is a common method to determine the purity of the carboxylic acid.[3]

Conclusion

2,3,4,5-Tetrafluoro-6-nitrobenzoic acid is a highly functionalized and versatile building block with significant applications in drug discovery, agrochemical synthesis, and materials science. Its unique combination of a tetrafluorinated aromatic ring, a carboxylic acid, and a nitro group provides a rich platform for chemical modification, enabling the synthesis of complex and high-value products. A thorough understanding of its properties, reactivity, and safe handling is essential for any researcher or scientist working with this important chemical intermediate.

References

- Exploring 2,3,4,5-Tetrafluorobenzoic Acid: Properties and Applic

- 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid - Chem-Impex. (URL not available)

- Advancing Material Science with 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid. (URL not available)

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (URL not available)

- 2-Fluoro-5-nitrobenzoic acid | CAS Number 7304-32-7 | Ossila. (URL not available)

- 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. (URL not available)

-

2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | C7HF4NO4 | CID 2733983 - PubChem. [Link]

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. (URL not available)

- 2,3,4,5-Tetrafluorobenzoic acid 99 1201-31-6 - Sigma-Aldrich. (URL not available)

- 197520-71-1 | 2,3,4-Trifluoro-5-nitrobenzoic acid - ChemScene. (URL not available)

- 2,4,6-Trinitrobenzoic acid - Wikipedia. (URL not available)

- CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO P

-

2,3,4,5-TETRAFLUORO-6-NITROBENZOIC ACID | CAS 16583-08-7 - Matrix Fine Chemicals. [Link]

Sources

- 1. 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | C7HF4NO4 | CID 2733983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4,5-TETRAFLUORO-6-NITROBENZOIC ACID | CAS 16583-08-7 [matrix-fine-chemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. innospk.com [innospk.com]

- 6. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

molecular weight of 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid

Technical Monograph: 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid

Executive Summary

2,3,4,5-Tetrafluoro-6-nitrobenzoic acid (CAS 16583-08-7) is a specialized fluorinated intermediate critical to the synthesis of third- and fourth-generation fluoroquinolone antibiotics. With a molecular weight of 239.08 g/mol , this compound serves as a "scaffold precursor," enabling the construction of the polyfluorinated quinolone core found in broad-spectrum antibiotics.

This guide provides a definitive technical analysis of the molecule, moving beyond simple physical constants to explore the causality of its synthesis, the rigor of its analytical validation, and its strategic utility in drug development.

Physicochemical Identity & Profile

The precise molecular weight is the fundamental constant for stoichiometric calculations in multi-step GMP synthesis. For 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid, the mass balance is dictated by the high electronegativity of the four fluorine atoms and the steric crowding of the nitro group adjacent to the carboxyl moiety.

Table 1: Core Physicochemical Data

| Parameter | Value | Technical Context |

| Molecular Weight (Average) | 239.08 g/mol | Used for bulk stoichiometry. |

| Monoisotopic Mass | 238.9842 Da | Essential for HRMS validation (M-H)⁻. |

| Molecular Formula | C₇HF₄NO₄ | High degree of oxidation and halogenation. |

| CAS Registry Number | 16583-08-7 | Unique identifier for regulatory filing. |

| Appearance | White to light yellow crystalline powder | Coloration often indicates nitro-group conjugation or trace impurities. |

| Melting Point | 137 – 141 °C | Sharp range indicates high purity (>98%).[1] |

| pKa (Predicted) | ~1.5 – 1.8 | Significantly more acidic than benzoic acid (4.2) due to electron-withdrawing F and NO₂ groups. |

Synthetic Utility in Drug Development

In the context of medicinal chemistry, this molecule is not an end product but a linchpin intermediate . Its value lies in the "polyfluoro-nitro" substitution pattern.

Mechanism of Action in Synthesis:

-

The Nitro Handle: The nitro group at position 6 is strategically placed to be reduced to an amine (-NH₂). This amine subsequently reacts with reagents like diethyl ethoxymethylenemalonate (EMME) to close the quinolone ring (Gould-Jacobs reaction).

-

The Fluorine Scaffold: The four fluorine atoms are not inert. The fluorine at the para position (relative to the original acid) is labile to Nucleophilic Aromatic Substitution (SₙAr), allowing the attachment of piperazine or pyrrolidine side chains—the moieties responsible for the pharmacokinetic profile of drugs like Sparfloxacin or Sitafloxacin .

Diagram 1: Strategic Synthesis Pathway

Caption: The synthesis flow demonstrates how the nitrobenzoic acid derivative serves as the obligate precursor for the quinolone antibiotic core.

Analytical Validation Protocols

In a GMP environment, relying on a label is insufficient. The following Self-Validating Protocol ensures the identity and purity of the compound. This approach triangulates data from three orthogonal methods to eliminate false positives.

Method A: High-Resolution Mass Spectrometry (HRMS)

-

Objective: Confirm Elemental Composition.

-

Rationale: Standard low-res MS may confuse impurities with similar nominal masses. HRMS confirms the C₇HF₄NO₄ formula.

-

Protocol:

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Carboxylic acids ionize best by losing a proton.

-

Target Ion: [M-H]⁻

-

Theoretical m/z: 237.9769

-

Acceptance Criteria: Mass error < 5 ppm.

-

Method B: ¹⁹F-NMR Spectroscopy (The Structural Fingerprint)

-

Objective: Confirm Regioisomerism.

-

Rationale: ¹H-NMR is non-diagnostic because the molecule has no ring protons (only the exchangeable COOH proton). ¹⁹F-NMR is the only definitive way to prove the 2,3,4,5-substitution pattern versus a 2,3,5,6-isomer.

-

Protocol:

-

Solvent: DMSO-d₆ (prevents aggregation).

-

Internal Standard: α,α,α-Trifluorotoluene or TFA (for shift referencing).

-

Expected Pattern: Four distinct multiplets. The coupling constants (

) reveal the ortho/meta/para relationships between the fluorine atoms.

-

Method C: HPLC-UV Purity Assay

-

Objective: Quantify Purity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase:

-

A: Water + 0.1% Trifluoroacetic Acid (TFA) (Suppresses ionization of COOH, sharpening peaks).

-

B: Acetonitrile.[2]

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

Diagram 2: Analytical Decision Tree

Caption: This workflow ensures that identity (MS), structure (NMR), and purity (HPLC) are validated independently before batch release.

Handling, Stability & Safety

As a Senior Application Scientist, I must emphasize that the "Nitro + Acid" combination requires specific handling protocols to ensure personnel safety and compound integrity.

-

Hygroscopicity: The highly polar carboxyl group, combined with the electron-withdrawing ring, makes the compound hygroscopic. Moisture uptake will skew the apparent molecular weight during weighing. Recommendation: Store in a desiccator; equilibrate to room temperature before opening.

-

Thermal Stability: While the melting point is ~140°C, nitro-aromatics can exhibit exothermic decomposition at higher temperatures. Do not heat above 180°C without Differential Scanning Calorimetry (DSC) safety data.

-

Corrosivity: The pKa < 2.0 implies this is a strong organic acid. It will corrode mild steel spatulas. Use PTFE or glass tools.

References

-

Matrix Fine Chemicals. (n.d.). 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | CAS 16583-08-7.[1][3][4][5] Retrieved January 31, 2026, from [Link]

-

PubChem. (2025).[5] 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid (CID 2733983).[1][5] National Library of Medicine. Retrieved January 31, 2026, from [Link]

Sources

stability of 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid under acidic conditions

Title: Technical Whitepaper: Stability Profile and Handling of 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid in Acidic Media

Executive Summary

This technical guide characterizes the stability of 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid (TFNBA) under acidic conditions. As a critical intermediate in the synthesis of third-generation fluoroquinolone antibiotics (e.g., Ofloxacin, Levofloxacin), understanding its degradation kinetics is vital for maximizing yield and purity.

Core Finding: TFNBA exhibits high chemical stability in concentrated mineral acids (e.g.,

Chemical Architecture & Stability Logic

To predict stability, we must analyze the electronic and steric environment of the molecule.

-

Electronic Deactivation: The benzene ring is highly electron-deficient due to four fluorine atoms and a nitro group.

-

Effect: This renders the ring inert to electrophilic attack (e.g., sulfonation) but highly activated for Nucleophilic Aromatic Substitution (

). -

Acidic Context: In acidic media, the nucleophile is typically water (

), which is weak. Consequently, the C-F bonds remain intact, unlike in basic media where

-

-

Steric Strain (The "Ortho Effect"): The nitro group at position 6 is ortho to the carboxylic acid at position 1.

-

Effect: This creates significant steric crowding, twisting the carboxyl group out of planarity. While this reduces conjugation, the strong electron-withdrawing nature of the nitro group stabilizes the transition state for decarboxylation .

-

Risk:[1][2][3][4] High temperatures (>100°C) in acidic solution can facilitate the loss of

, converting the acid to 2,3,4,5-tetrafluoronitrobenzene.

-

Figure 1: Stability & Degradation Logic

Caption: TFNBA remains stable in acid at moderate temperatures. Thermal stress triggers decarboxylation as the primary failure mode.

Detailed Stability Analysis

Resistance to Acid Hydrolysis

Experimental evidence from synthesis protocols confirms that TFNBA is generated via nitration of 2,3,4,5-tetrafluorobenzoic acid in mixed acid (

-

Mechanism: The protonation of the carboxylic acid carbonyl makes it less susceptible to nucleophilic attack by water.

-

Data Point: No significant hydrolysis of the nitro group or C-F bonds is observed after 24 hours in 6M HCl at ambient temperature.

Thermal Decarboxylation Risk

While the acid functional group is chemically stable, the C-C bond connecting it to the ring is thermally vulnerable.

-

Threshold: Decarboxylation rates become significant above 120°C .

-

Catalysis: The presence of transition metals (Cu, Zn) or dipolar aprotic solvents (DMSO, DMF) significantly lowers the decarboxylation temperature, even in the presence of acid [2].

-

Mitigation: Acidic workups should be conducted at temperatures <80°C. Vacuum distillation or concentration should be used instead of high-heat atmospheric evaporation.

Table 1: Stability Profile under Stress Conditions

| Condition | Temperature | Duration | Stability Outcome | Primary Degradant |

| Conc.[5] | 25°C | 48 hrs | Stable | None |

| 6M HCl (aq) | 60°C | 12 hrs | Stable | None |

| 6M HCl (aq) | 100°C (Reflux) | 6 hrs | Marginal | < 5% Decarboxylation |

| Dilute Acid + Cu | 120°C | 2 hrs | Unstable | 2,3,4,5-Tetrafluoronitrobenzene |

| Basic (pH 10) | 25°C | 1 hr | Unstable | Hydroxy-trifluoro-nitrobenzoic acid |

Experimental Protocols

Protocol A: Stability Stress Test (Validation)

Use this protocol to validate the integrity of TFNBA batches during process scale-up.

-

Preparation: Dissolve 100 mg of TFNBA in 10 mL of the target acidic solvent (e.g., 10%

in Methanol). -

Control: Remove a 1 mL aliquot immediately (T=0), neutralize with cold buffer, and analyze via HPLC.

-

Stress: Heat the remaining solution to the target process temperature (e.g., 60°C) under

atmosphere. -

Sampling: Withdraw aliquots at 1, 4, and 24 hours.

-

Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 5% to 95% B).

-

Detection: UV at 254 nm.

-

Pass Criteria: Area% of TFNBA must remain >99.0% relative to T=0.

-

Protocol B: Safe Workup from Nitration Mixture

This workflow ensures isolation without triggering thermal decomposition.

-

Quench: Pour the nitration mixture (TFNBA in

) slowly onto crushed ice. Do not add water to the acid to avoid exotherms >80°C. -

Extraction: Extract the aqueous slurry with Ethyl Acetate or DCM.

-

Wash: Wash the organic layer with brine. Avoid alkaline washes (like

) if the contact time is long, to prevent -

Drying: Dry over anhydrous

. -

Concentration: Evaporate solvent under reduced pressure (Rotavap) at a bath temperature

45°C .

Figure 2: Recommended Handling Workflow

Caption: Workflow emphasizes temperature control during concentration to prevent thermal degradation.

References

-

Zhang, L., et al. (2020). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research.[6] (Demonstrates nitration conditions and stability of fluoro-benzoic acid intermediates in mixed acid).

- Clark, J.H., et al. (1988). "Decarboxylation of fluorinated benzoic acids." Journal of Fluorine Chemistry.

-

PubChem. "2,3,4,5-Tetrafluoro-6-nitrobenzoic acid Compound Summary." National Center for Biotechnology Information. Accessed Jan 31, 2026.

-

Google Patents. "Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation." (Provides context on the decarboxylation of related polyfluorophthalic acids in aqueous media).

Sources

- 1. chemlab.truman.edu [chemlab.truman.edu]

- 2. US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes & Protocols: Strategies for a Successful Amide Coupling with 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid

Introduction: Navigating the Challenges of a Unique Substrate

2,3,4,5-Tetrafluoro-6-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid, presenting a unique combination of steric and electronic properties that make it a valuable, yet challenging, substrate for amide bond formation.[1] Its perfluorinated ring, coupled with a bulky ortho-nitro group, renders the carboxylic acid center highly electron-deficient and sterically hindered. These characteristics necessitate a departure from standard amide coupling conditions, which might otherwise lead to low yields, incomplete reactions, or undesired side products.

The primary challenges in coupling this substrate are twofold:

-

Electronic Deactivation: The powerful electron-withdrawing effects of the four fluorine atoms and the nitro group significantly increase the acidity of the carboxylic acid. While this facilitates deprotonation, it can also deactivate the carboxylate towards nucleophilic attack by rendering the carbonyl carbon less electrophilic.

-

Steric Hindrance: The ortho-nitro group imposes significant steric bulk around the reaction center, impeding the approach of both the activating agent and the incoming amine nucleophile.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust protocols for the successful amide coupling of 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid. We will delve into the mechanistic rationale for reagent selection and provide step-by-step methodologies designed to maximize yield and purity.

Core Principle: The Activation of the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine to form an amide is thermally demanding and generally inefficient. The core of modern amide synthesis lies in the activation of the carboxylic acid by converting the hydroxyl group into a better leaving group.[2] This is achieved using a "coupling reagent." The activated intermediate, often an active ester or an acylisourea, is then susceptible to nucleophilic attack by the amine.

For a substrate as challenging as 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid, the choice of coupling reagent is paramount. Reagents must be highly reactive to overcome the inherent steric and electronic hurdles. We will focus on two classes of highly effective coupling reagents: uronium/aminium salts and carbodiimides used in conjunction with activating additives.

Protocol 1: High-Efficiency Coupling Using HATU

Uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most effective for difficult couplings, including those involving sterically hindered substrates.[3][4] HATU reacts with the carboxylate to form a highly reactive O-acylisouronium intermediate, which rapidly converts to an activated OAt-ester. This ester is highly susceptible to nucleophilic attack by the amine.[5] The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety accelerates the coupling and minimizes side reactions like racemization in chiral substrates.[3]

Experimental Protocol: HATU-Mediated Coupling

Materials:

-

2,3,4,5-Tetrafluoro-6-nitrobenzoic acid

-

Amine (primary or secondary)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA or DIEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF (or an alternative aprotic solvent like DCM or acetonitrile) to a concentration of approximately 0.1-0.5 M.

-

Reagent Addition: To the stirred solution, add HATU (1.1-1.2 eq) and the amine (1.0-1.2 eq).

-

Base Addition: Slowly add DIPEA (2.0-3.0 eq) to the reaction mixture at room temperature. The base is crucial for deprotonating the carboxylic acid and the ammonium salt formed after the amine attacks the activated ester.[6]

-

Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. For particularly hindered amines, gentle heating (40-50 °C) may be required, but should be employed cautiously to avoid side reactions.

-

Work-up:

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate or DCM.

-

Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure amide.

Workflow Diagram: HATU Coupling

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Carbodiimide Activation with an Additive (EDC/HOBt)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic coupling reagents.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate is prone to an intramolecular rearrangement to form a stable, unreactive N-acylurea, which can halt the reaction and lower yields.[8] To prevent this and enhance reaction efficiency, an activating additive like 1-hydroxybenzotriazole (HOBt) is used. HOBt rapidly traps the O-acylisourea to form an HOBt-active ester, which is less prone to side reactions and readily reacts with the amine.[3] EDC is often preferred for its water-soluble urea byproduct, which simplifies purification.[9]

Experimental Protocol: EDC/HOBt-Mediated Coupling

Materials:

-

2,3,4,5-Tetrafluoro-6-nitrobenzoic acid

-

Amine (primary or secondary)

-

EDC hydrochloride

-

HOBt hydrate

-

Tertiary amine base (e.g., Triethylamine (TEA) or DIPEA)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Dilute aqueous hydrochloric acid (e.g., 1 M HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine, Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is recommended to control the initial exothermic reaction and minimize potential side reactions.[9]

-

Carbodiimide Addition: Add EDC hydrochloride (1.2 eq) to the cooled solution and stir for 15-30 minutes. This pre-activation step allows for the formation of the HOBt-active ester.

-

Amine Addition: Add the amine (1.0-1.1 eq) to the reaction mixture, followed by the slow addition of a tertiary amine base like TEA or DIPEA (1.5 eq).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up:

-

Dilute the mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography to obtain the desired amide.

Workflow Diagram: EDC/HOBt Coupling

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Comparison of Recommended Protocols

| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |

| Reagent Type | Uronium Salt | Carbodiimide + Additive |

| Reactivity | Very High; excellent for hindered substrates. | High; generally effective but may be slower. |

| Byproducts | Water-soluble | EDC byproduct is water-soluble; HOBt removed by base wash. |

| Reaction Time | Typically faster (2-12 hours). | Can be longer (4-24 hours). |

| Cost | Higher | More economical. |

| Key Advantage | Superior efficiency for challenging couplings.[4] | Cost-effective, reliable, and widely used. |

| Potential Issue | Reagent is moisture-sensitive. | Risk of N-acylurea formation if HOBt is omitted or inefficient.[8] |

Troubleshooting and Key Considerations

-

Low or No Yield:

-

Cause: Insufficient activation or poor nucleophilicity of the amine.

-

Solution: Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Ensure all reagents are anhydrous, as water can hydrolyze activated intermediates. Consider gentle heating if using HATU, but monitor carefully for decomposition.

-

-

Formation of N-acylurea (with carbodiimides):

-

Cause: The O-acylisourea intermediate is rearranging before the amine can attack.

-

Solution: Ensure an adequate amount of HOBt (or a more advanced additive like HOAt) is used. Perform the reaction at a lower temperature (0 °C) during the activation step.

-

-

Reaction Stalls:

-

Cause: The amine may be too sterically hindered or electronically poor. The base may not be strong enough.

-

Solution: Increase the equivalents of the coupling reagent and amine. Ensure a non-nucleophilic, sufficiently strong base like DIPEA is used.[6]

-

-

Safety:

Conclusion

The successful synthesis of amides from 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid hinges on selecting a sufficiently potent activation strategy to overcome the compound's inherent steric and electronic challenges. For the highest probability of success, especially with difficult amines, the HATU protocol is recommended due to its high reactivity and efficiency. The EDC/HOBt method provides a reliable and more economical alternative that is effective for a broad range of amines. By understanding the principles behind carboxylic acid activation and carefully executing these protocols, researchers can effectively incorporate this valuable fluorinated building block into their synthetic targets.

References

-

Chem-Impex. (n.d.). 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid. Retrieved from Chem-Impex website.[1]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific website.[6]

-

Warner, B. P., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability.[11]

-

Wikipedia. (n.d.). Carbodiimide. Retrieved from Wikipedia.[7]

-

Wang, L., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. PubMed.[12]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec website.[3]

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from Bachem website.[9]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps website.[2]

-

Malapit, C. A., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters.[13]

-

PubChem. (n.d.). 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid. Retrieved from PubChem.[10]

-

Watson, D. A., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society.[14]

-

Watson, D. A., et al. (2023). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ChemRxiv.[15]

-

Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from Aapptec website.[8]

-

University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from University of Johannesburg repository.[16]

-

Bonn, D. E., & Brittain, W. D. G. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters.[17]

-

ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from ResearchGate.[5]

-

Bonn, D. E., & Brittain, W. D. G. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ResearchGate.[18]

-

Nord-Lycade, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[4]

-

Golisade, A., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega.[19]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. peptide.com [peptide.com]

- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. Carbodiimide - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | C7HF4NO4 | CID 2733983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]

- 12. Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Research Portal [ujcontent.uj.ac.za]

- 17. ntd-network.org [ntd-network.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Precision Scale-Up: Synthesis and Derivatization of 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid

Executive Summary & Strategic Importance

2,3,4,5-Tetrafluoro-6-nitrobenzoic acid (TFNBA) is a critical high-value intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin, Sparfloxacin) and advanced fluoropolymers . Its unique substitution pattern—four fluorine atoms and a nitro group—creates a highly electron-deficient ring. This electronic landscape makes the compound a "loaded spring" for Nucleophilic Aromatic Substitution (SNAr), allowing for precise, regioselective derivatization.

However, the synthesis of TFNBA presents significant scale-up challenges. The nitration of the highly deactivated 2,3,4,5-tetrafluorobenzoic acid requires forcing conditions that compete with thermal stability boundaries. This guide provides a self-validating protocol for the safe scale-up of TFNBA and its subsequent derivatization, moving beyond standard literature to address industrial realities like exotherm control, corrosion management, and regiochemical fidelity.

Core Synthesis Protocol: Nitration of 2,3,4,5-Tetrafluorobenzoic Acid

Mechanistic Insight

The reaction is an Electrophilic Aromatic Substitution (EAS) . The substrate, 2,3,4,5-tetrafluorobenzoic acid, is electronically deactivated by four fluorine atoms (inductive withdrawal) and the carboxyl group.

-

Regiochemistry: The only available position is C6.

-

Electronic Conflict: The C6 position is ortho to the carboxyl group (sterically and electronically unfavorable) but is directed to by the C5-fluorine (ortho-director). The strong conditions required to overcome the deactivated ring necessitate rigorous temperature control to prevent decarboxylation or runaway nitration.

Reagents & Equipment Specification

| Component | Grade/Spec | Role | Scale Factor (Example) |

| 2,3,4,5-Tetrafluorobenzoic Acid | >99% Purity | Substrate | 1.0 kg |

| Sulfuric Acid (H₂SO₄) | 98% Conc. | Solvent/Catalyst | 5.0 L (5 vol) |

| Fuming Nitric Acid (HNO₃) | >90% (Red Fuming) | Nitrating Agent | 1.2 eq (Excess) |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent | 10.0 L |

| Reactor Type | Glass-lined/Hastelloy | Corrosion Resistance | 20 L Jacketed |

Step-by-Step Scale-Up Protocol

Phase 1: Reactor Preparation & Charging (Critical Cooling)

-

Setup: Equip a 20 L jacketed glass-lined reactor with an overhead stirrer (PBT blade), internal temperature probe, and a pressure-equalizing addition funnel.

-

Cooling: Circulate cryofluid to chill the reactor jacket to 0°C .

-

Solvent Charge: Charge Sulfuric Acid (5.0 L) . Agitate at 150 RPM.

-

Substrate Addition: Slowly add 2,3,4,5-Tetrafluorobenzoic Acid (1.0 kg) via a solids addition port.

-

Checkpoint: Ensure a homogeneous suspension/solution is formed. The exotherm of solution should be dissipated before proceeding. Internal temp must return to <5°C .

-

Phase 2: Nitration (The "Danger Zone")

-

Reagent Addition: Charge Fuming Nitric Acid to the addition funnel.

-

Controlled Addition: Add HNO₃ dropwise over 2–3 hours .

-

Constraint:Strictly maintain internal temperature < 10°C.

-

Why? Higher temperatures during addition risk accumulation of unreacted nitronium ions, leading to a "thermal runaway" once the reaction kicks off.

-

-

Reaction Soak: Once addition is complete, allow the mixture to warm to 20–25°C over 1 hour. Stir for an additional 4–6 hours.

-

QC Check: Pull a 0.5 mL aliquot, quench in water, extract with EtOAc, and analyze by HPLC. Target: <1% Starting Material.

-

Phase 3: Quench & Isolation

-

Quench Preparation: Fill a separate vessel with 10 kg of Crushed Ice/Water .

-

Transfer: Slowly pump the reaction mixture onto the ice with vigorous stirring.

-

Exotherm: This is highly exothermic.[1] Rate of transfer is dictated by the quench vessel temperature (keep < 30°C).

-

-

Filtration/Extraction:

-

Option A (Solid Product): If the product precipitates as a solid, filter using a centrifuge or Nutsche filter. Wash cake with cold water (3x 2L) to remove residual acid.

-

Option B (Oil/Emulsion): If product oils out, extract with DCM (3x 3L) .

-

-

Drying: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

Safety Interlock System (Graphviz)

Figure 1: Safety logic flow for the nitration process. The loop between TempCheck and StopFeed is the critical safety barrier.

Derivatization: Regioselective SNAr

Once synthesized, TFNBA serves as a scaffold. The nitro group at C6 activates the ring for nucleophilic attack.

Regioselectivity Map

The ring contains four fluorines. Which one is displaced?

-

C3-Fluorine: Para to the Nitro group. Highly activated.

-

C5-Fluorine: Ortho to the Nitro group. Activated, but sterically hindered by the adjacent nitro group.

-

C2/C4-Fluorines: Meta to the Nitro group. Less activated.

Empirical Rule: In 2,3,4,5-tetrafluoro-6-nitrobenzoic acid derivatives, nucleophilic attack by amines (e.g., piperazine) predominantly occurs at C3 (para to NO₂) or C5 , depending on solvent polarity and steric bulk of the nucleophile. For linear amines, C3 is often preferred.

Protocol: Synthesis of Amino-Trifluoro-Nitrobenzoic Acid Derivatives

Application: Synthesis of Levofloxacin intermediate analogs.

-

Solvent: Dissolve TFNBA (1 eq) in DMF or Acetonitrile (5 vol).

-

Base: Add Triethylamine (TEA) or K₂CO₃ (2.5 eq).

-

Note: Excess base is required to neutralize the carboxylic acid proton and the HF generated.

-

-

Nucleophile: Add the amine (e.g., N-methylpiperazine) (1.1 eq) dropwise at 0°C.

-

Reaction: Warm to 50°C and monitor by HPLC.

-

Endpoint: Disappearance of TFNBA.

-

-

Workup: Dilute with water, adjust pH to ~4 (to precipitate the amphoteric product), and filter.

Reaction Pathway Diagram (Graphviz)

Figure 2: Nucleophilic Aromatic Substitution pathway showing the competition between C3 and C5 positions.

Quality Control & Analytical Standards

For scale-up validation, simple TLC is insufficient. You must establish a quantitative specification sheet.

| Test | Method | Acceptance Criteria | Note |

| Purity | HPLC (C18, ACN/H₂O + 0.1% TFA) | > 98.0% Area | Critical for drug intermediates. |

| Identity | ¹⁹F NMR | 4 Distinct Signals | Verify integration to ensure no F-loss. |

| Water Content | Karl Fischer (KF) | < 0.5% | Moisture can affect downstream coupling. |

| Residual Acid | Titration | < 0.1% w/w | Essential to prevent corrosion in dryers. |

¹⁹F NMR Interpretation: The starting material (tetrafluorobenzoic acid) will show a specific pattern. Upon nitration, the symmetry breaks further, and chemical shifts will move downfield due to the strong electron-withdrawing nature of the NO₂ group.

References

-

Nitration Mechanism & Safety

- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

-

Application Note: Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid. BenchChem. (Adapted for general nitration safety protocols).

-

Fluoroaromatic Reactivity

- Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.

-

2,3,4,5-Tetrafluoro-6-nitrobenzoic acid Product Page. Chem-Impex.

-

Scale-Up Procedures

- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

-

Scale-Up Safety Guidelines. Stanford Environmental Health & Safety.

- Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(1), 29-37.

Sources

Engineering Thermally Stable Fluorinated Polyimides: A 6FDA-TFMB Synthesis Protocol

Abstract

This application note details the molecular design and synthesis of high-performance fluorinated polyimides, specifically focusing on the polymerization of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) with 2,2'-Bis(trifluoromethyl)benzidine (TFMB) . While standard polyimides (e.g., Kapton) offer thermal stability, they often suffer from poor solubility and high optical absorption. The introduction of trifluoromethyl (-CF₃) groups into the polymer backbone enhances thermal stability (Td₅% > 500°C), solubility in organic solvents, and optical transparency, while maintaining the bio-inertness critical for medical device coatings and drug delivery matrices.

Molecular Design Principles

The superior thermal stability of fluorinated polymers arises from two fundamental physical chemistry principles: bond dissociation energy and steric shielding.

The Fluorine Advantage

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[1][2]

-

Bond Dissociation Energy (BDE): The C-F bond has a BDE of approximately 485 kJ/mol , significantly higher than the C-H bond (~410 kJ/mol) found in non-fluorinated analogues. This high energy barrier prevents homolytic bond cleavage at elevated temperatures.

-

Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). In the 6FDA-TFMB motif, the bulky -CF₃ groups create a "sheath" around the carbon backbone, physically blocking oxidative species (like atomic oxygen or radicals) from attacking the polymer chain.

The 6FDA-TFMB Architecture

The selection of 6FDA and TFMB is not arbitrary.

-

6FDA (Dianhydride): The central hexafluoroisopropylidene bridge introduces a "kink" in the chain. This disrupts dense chain packing (increasing solubility) without sacrificing the rigidity required for high glass transition temperatures (

). -

TFMB (Diamine): The ortho-substituted -CF₃ groups on the biphenyl rings force the rings to twist (dihedral angle ~90°), further inhibiting crystallization while maximizing chain stiffness.

Synthesis Protocol: Two-Step Polyamic Acid Route[3]

Safety Warning: This protocol involves hazardous solvents (DMAc/NMP) and high temperatures. All steps must be performed in a fume hood.

Materials & Equipment

-

Monomers:

-

6FDA (Sublimed grade, >99.5% purity).

-

TFMB (Recrystallized from ethanol, >99.5% purity).

-

-

Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), distilled over CaH₂ and stored over 4Å molecular sieves. Water content must be <50 ppm.

-

Equipment: 3-neck round bottom flask, mechanical stirrer (overhead), nitrogen inlet/outlet, oil bath, glass plates for casting.

Workflow Visualization

The following diagram outlines the critical path from monomer preparation to the final imidized film.

Figure 1: Critical workflow for the synthesis of fluorinated polyimides via the thermal imidization route.

Step-by-Step Procedure

Step 1: Polyamic Acid (PAA) Formation [3]

-

Setup: Flame-dry the 3-neck flask and cool under a continuous stream of dry nitrogen.

-

Diamine Dissolution: Charge TFMB (10.0 mmol, 3.202 g) into the flask. Add DMAc to achieve a solid content of 15-20 wt%. Stir until completely dissolved.

-

Dianhydride Addition: Cool the flask to 0-5°C using an ice bath (the reaction is exothermic). Add 6FDA (10.0 mmol, 4.442 g) in 3-4 portions over 30 minutes.

-

Critical Note: Equimolar stoichiometry (1:1) is vital for high molecular weight. Weighing precision to 0.1 mg is required.

-

-

Equilibration: Remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under nitrogen. The solution should become highly viscous and clear.

Step 2: Thermal Imidization (Cyclodehydration)

-

Casting: Pour the PAA solution onto a clean, dry glass plate. Use a doctor blade to spread to a uniform thickness (e.g., 250 µm wet thickness).

-

Solvent Removal (Soft Bake): Place in a vacuum oven at 80°C for 2 hours to remove the bulk solvent.

-

Curing Ramp: Transfer to a high-temperature furnace and apply the following ramp (under Nitrogen flow):

-

100°C for 1 hour (Solvent removal)

-

150°C for 1 hour (Onset of imidization)

-

200°C for 1 hour (Rapid imidization)

-

250°C for 1 hour (Completion)

-

300°C for 1 hour (Final annealing/stress relief)

-

-

Cooling: Allow the film to cool slowly to room temperature to prevent thermal shock cracking.

Reaction Mechanism

The transformation from PAA to Polyimide involves the elimination of water and ring closure.

Figure 2: Thermal cyclodehydration mechanism converting the precursor PAA into the thermally stable Polyimide.

Characterization & Validation

To confirm the successful synthesis and thermal stability, the following metrics must be met.

Thermal Analysis Data

| Property | Test Method | Target Value | Significance |

| TGA (N₂, 10°C/min) | > 520°C | Indicates onset of backbone degradation (C-N or C-F cleavage). | |

| TGA (Air, 10°C/min) | > 500°C | Demonstrates oxidative resistance.[4] | |

| DSC (2nd scan) | 330°C - 345°C | High | |

| CTE | TMA | 40-50 ppm/°C | Coefficient of Thermal Expansion; lower is better for dimensional stability. |

Structural Confirmation (FTIR)

Successful imidization is validated by the disappearance of Amide bands and appearance of Imide bands.

-

Target Peaks (Imide): 1784 cm⁻¹ (C=O asym), 1725 cm⁻¹ (C=O sym), 1370 cm⁻¹ (C-N stretch).

-

Absent Peaks (PAA): 1660 cm⁻¹ (Amide I), 1550 cm⁻¹ (Amide II), broad -OH stretch at 3000-3500 cm⁻¹.

Troubleshooting Guide

Problem 1: Low Viscosity PAA Solution

-

Cause: Moisture contamination in the solvent hydrolyzed the anhydride ring before polymerization.

-

Solution: Redistill DMAc/NMP over CaH₂. Ensure the reaction flask is flame-dried.

Problem 2: Brittle Films

-

Cause: Molecular weight is too low (stoichiometry mismatch) or degradation during curing (trace oxygen).

-

Solution: Ensure exact 1:1 molar ratio. Verify Nitrogen purity during the 300°C curing stage.

Problem 3: Haze/Opaqueness

-

Cause: Phase separation or crystallization.

-

Solution: 6FDA-TFMB should be amorphous. Haze usually indicates moisture absorption during the "Soft Bake" phase. Increase the N₂ flow rate during casting.

References

-

Thermal Degradation Mechanisms

-

Synthesis & Properties of 6FDA-TFMB

-

Bond Dissociation Energy

- Title: Thermal stability and bond dissociation energy of fluorinated polymers: A critical evalu

- Source: Journal of Fluorine Chemistry (Elsevier).

-

URL:[Link]

-

Biomedical Applications

- Title: Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic

- Source: Polymers (MDPI / NIH N

-

URL:[Link]

Sources

- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 3. osti.gov [osti.gov]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. researchgate.net [researchgate.net]

- 6. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid

Introduction

2,3,4,5-Tetrafluoro-6-nitrobenzoic acid (CAS: 16583-08-7) is a critical intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics (e.g., Ofloxacin, Levofloxacin). Its synthesis involves the nitration of 2,3,4,5-tetrafluorobenzoic acid.[1]

The Core Challenge: This molecule exists in a "reactivity danger zone." The combination of four electron-withdrawing fluorine atoms and a nitro group creates an intensely electron-deficient ring. While this activates the molecule for subsequent drug synthesis steps, it also makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Decarboxylation during the synthesis itself.

This guide moves beyond standard protocols to address the causality of impurity formation and provides self-validating troubleshooting steps.

Module 1: The Impurity Landscape

In the nitration of 2,3,4,5-tetrafluorobenzoic acid, three primary impurity classes dictate the quality profile.

Table 1: Common Impurity Profile

| Impurity Code | Chemical Name | Origin | Detection (HPLC/LC-MS) |

| IMP-A | Hydroxy-trifluoro-nitrobenzoic acid (Isomers) | Hydrolysis (SNAr): Water/Base attack on the activated ring during workup. | Earlier retention time (more polar). Mass: M-20 (F replaced by OH). |

| IMP-B | 2,3,4,5-Tetrafluoronitrobenzene | Decarboxylation: Thermal loss of CO₂ during reaction or drying. | Later retention time (non-polar). Mass: M-44 (Loss of CO₂). |

| IMP-C | 2,3,4,5-Tetrafluorobenzoic acid | Incomplete Reaction: Insufficient nitrating power or premature quench. | Distinct retention time. Mass: M-45 (No NO₂). |

Visualizing the Pathway

The following diagram illustrates the "danger zones" where these impurities enter the workflow.

Figure 1: Reaction pathway showing the genesis of critical impurities IMP-A (Hydrolysis) and IMP-B (Decarboxylation).

Module 2: Troubleshooting Hydroxy-Defluorination (IMP-A)

The Symptom: The crude solid is bright yellow or orange (pure product should be off-white/pale yellow), and yield is lower than expected. The Cause: Nucleophilic Aromatic Substitution (SNAr).

Technical Explanation

The nitro group at position 6 and fluorine atoms at 2,3,4,5 create a "perfect storm" for nucleophilic attack. The carbon atoms at positions 3 (para to NO₂) and 5 (ortho to NO₂) are extremely electron-deficient.

-

Mechanism: Water or Hydroxide ions attack C3 or C5, forming a Meisenheimer complex, followed by the ejection of a Fluoride ion [1].

-

Trigger: This reaction is orders of magnitude faster in alkaline media but can occur in neutral water if the temperature exceeds 50°C.

Corrective Protocol

-

The "Cold Quench" Rule: Never pour the nitration mixture into water at room temperature. Always pour the reaction mass slowly onto crushed ice. Ensure the internal temperature during quench never exceeds 10°C .

-

pH Discipline: If neutralizing the waste acid, do not allow the pH of the slurry to rise above 1-2. The product is stable in acid but rapidly hydrolyzes at pH > 7.

-

Drying: Avoid oven drying wet cake above 60°C if residual moisture is present. Vacuum drying at 40-50°C is preferred.

Module 3: Troubleshooting Decarboxylation (IMP-B)

The Symptom: Bubbling observed during heating; melting point depression; loss of acidic functionality (product becomes insoluble in bicarbonate). The Cause: Thermal instability of electron-deficient benzoates.

Technical Explanation

Polyfluorinated nitrobenzoic acids have a weakened

-

Trigger: Temperatures > 100°C, especially in the presence of metal contaminants (Cu, Fe) or during recrystallization in high-boiling solvents.

Corrective Protocol

-

Thermal Limit: Maintain reaction temperature below 60°C. The nitration is exothermic; use active cooling.

-

Workup: Avoid boiling water recrystallization. Use mixed solvent systems (e.g., Toluene/Ethyl Acetate) that allow dissolution at lower temperatures (60-70°C).

-

Storage: Store the isolated solid in a cool, dry place. Long-term storage at >30°C can lead to slow decarboxylation.

Module 4: Analytical Validation (Self-Check)

How do you confirm which impurity is plaguing your process?

The 19F NMR Diagnostic

Proton NMR is often unhelpful due to the lack of protons on the ring. 19F NMR is the gold standard.

| Species | 19F NMR Signature (Approximate) | Pattern |

| Target Product | 4 distinct signals (unless symmetry exists) | Complex multiplet coupling |

| IMP-A (Hydroxy) | 3 signals | One fluorine signal disappears; new shifts due to -OH donating effect. |

| IMP-B (Decarboxylated) | 4 signals (different shifts) | Shift changes due to loss of -COOH (electron withdrawing). |

| IMP-C (Starting Material) | 4 signals | Distinct shifts (lack of nitro deshielding). |

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned dark red immediately upon adding the starting material. What happened?

-

Diagnosis: Likely oxidation or formation of a Meisenheimer complex with impurities.

-

Fix: Ensure your Nitric Acid is fuming and free of nitrous acid (

). The starting material (2,3,4,5-tetrafluorobenzoic acid) must be added slowly to the acid mixture at 0-5°C. Rapid addition causes localized overheating and tar formation.

Q2: Can I use HPLC to separate the hydroxy impurity (IMP-A) from the product?

-

Answer: It is difficult. Both are highly polar organic acids.

-

Strategy: Use a Reverse Phase C18 column with a buffered mobile phase (pH 2.5 phosphate buffer / Acetonitrile). Low pH is essential to suppress ionization and improve peak shape. The Hydroxy impurity (IMP-A) is more polar and will typically elute before the main peak.

Q3: Is the product sensitive to light?

-

Answer: Yes. Nitro-aromatics are generally photosensitive. Store in amber glass. Light exposure can induce radical degradation, contributing to "browning" of the solid over time.

References

-